![molecular formula C19H21NO2 B14328987 Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis- CAS No. 109297-66-7](/img/structure/B14328987.png)
Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an anthracene group attached to an ethanol backbone through an imino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- typically involves the reaction of 9-anthracenemethanamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{9-Anthracenemethanamine} + \text{Ethylene Oxide} \rightarrow \text{Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene compounds.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
科学的研究の応用
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- involves its interaction with molecular targets through its anthracene and imino groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,2’-[(4-Methylphenyl)imino]bisethanol
- 2,2’-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)imino]bisethanol
- 2,2’-[(2-Dimethylaminoethyl)imino]bisethanol
Uniqueness
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is unique due to the presence of the anthracene group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific chemical interactions.
特性
CAS番号 |
109297-66-7 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
2-[anthracen-9-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H21NO2/c21-11-9-20(10-12-22)14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14H2 |
InChIキー |
LEBZMXYJDNWXPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

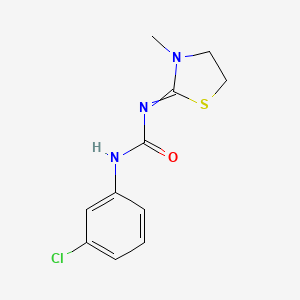
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
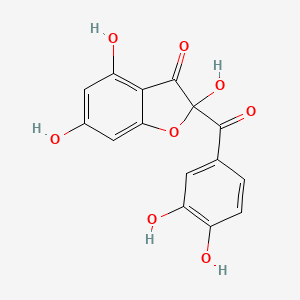
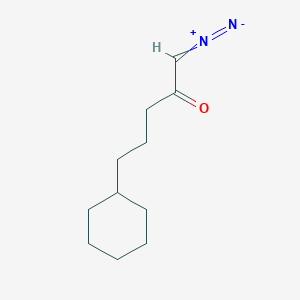
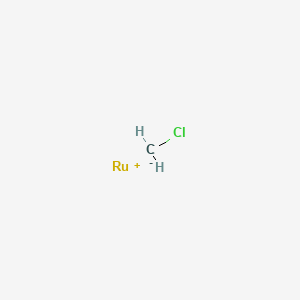
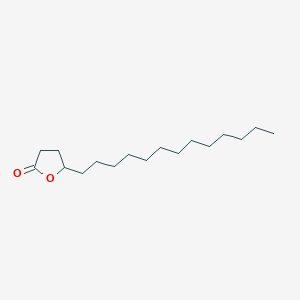
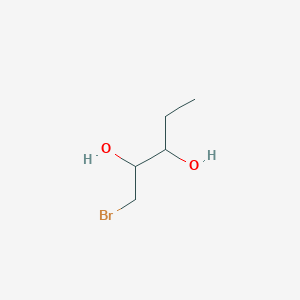
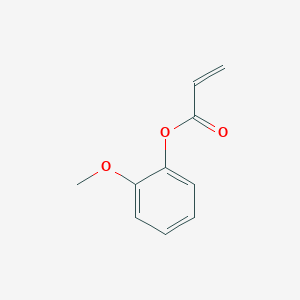
silane](/img/structure/B14328963.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
